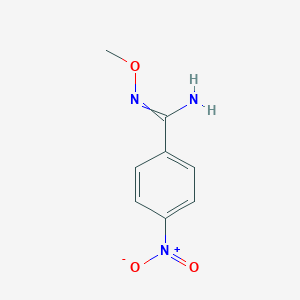

N'-methoxy-4-nitrobenzenecarboximidamide

Beschreibung

BenchChem offers high-quality N'-methoxy-4-nitrobenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-methoxy-4-nitrobenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H9N3O3 |

|---|---|

Molekulargewicht |

195.18g/mol |

IUPAC-Name |

N'-methoxy-4-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C8H9N3O3/c1-14-10-8(9)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10) |

InChI-Schlüssel |

ZAXGHRUGZMXLPC-UHFFFAOYSA-N |

SMILES |

CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N |

Isomerische SMILES |

CO/N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/N |

Kanonische SMILES |

CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile of N'-methoxy-4-nitrobenzenecarboximidamide

This guide details the solubility profile, physicochemical properties, and handling protocols for N'-methoxy-4-nitrobenzenecarboximidamide (also known as O-methyl-4-nitrobenzamidoxime).[1] The information is synthesized from structural analysis of nitro-aromatic amidines, standard solubility principles for amidoxime ethers, and available experimental data for structural analogs.[1]

Executive Summary

N'-methoxy-4-nitrobenzenecarboximidamide is a polar, aromatic amidine derivative characterized by a 4-nitro phenyl ring and an O-methylated amidoxime moiety.[1] Its solubility behavior is governed by the interplay between the strong electron-withdrawing nitro group (enhancing polarity) and the methoxy-amidine functionality (providing hydrogen bond donors/acceptors).[1]

-

Primary Solvents: DMSO, DMF (High Solubility)[1]

-

Process Solvents: Methanol, Ethanol, Acetonitrile (Good Solubility)[1]

-

Extraction Solvents: Ethyl Acetate, Dichloromethane (Moderate Solubility)[1]

-

Anti-Solvents: Water (neutral pH), Hexanes, Heptane (Insoluble)[1]

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in unlisted solvents.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₈H₉N₃O₃ | Low molecular weight facilitates dissolution in polar organic solvents.[1] |

| Molecular Weight | 195.18 g/mol | -- |

| LogP (Predicted) | ~1.4 – 1.8 | Moderately lipophilic.[1] Soluble in organic media; poor aqueous solubility without pH adjustment.[1] |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with protic solvents (MeOH, EtOH).[1] |

| H-Bond Acceptors | 4 (NO₂, –N=, –O–) | High affinity for polar aprotic solvents (DMSO).[1] |

| pKa (Predicted) | ~4.5 – 5.5 (Amidine) | Basic nitrogen allows solubility in acidic aqueous media (forming the cation).[1] |

Solubility Landscape

The following matrix categorizes solvents based on their ability to dissolve N'-methoxy-4-nitrobenzenecarboximidamide at ambient temperature (25°C).

Category A: High Solubility (>50 mg/mL)

Best for stock solutions and biological assays.[1]

-

DMSO (Dimethyl Sulfoxide): The gold standard for this compound class.[1] Disrupts intermolecular H-bonding effectively.[1]

-

DMF (Dimethylformamide): Excellent alternative to DMSO for synthetic reactions.[1]

-

DMAc (Dimethylacetamide): Similar performance to DMF.[1]

Category B: Good Solubility (10–50 mg/mL)

Best for synthesis, purification, and transfer.[1]

-

Methanol: Excellent solvent.[1] Solubility increases significantly with temperature (reflux).[1]

-

Ethanol: Good solubility.[1][2] Often used for recrystallization (usually mixed with water).[1]

-

Acetonitrile: Good solubility.[1][3] Preferred for HPLC preparation.[1]

-

Acetone: Good solubility, but rapid evaporation can cause crusting/precipitation.[1]

Category C: Moderate Solubility (1–10 mg/mL)

Best for liquid-liquid extraction (work-up).[1]

-

Ethyl Acetate (EtOAc): Standard extraction solvent.[1] May require larger volumes.[1]

-

Dichloromethane (DCM): Good solubilizer due to polarizability, though less effective than EtOAc for this specific polar structure.[1]

-

THF (Tetrahydrofuran): Moderate to good, but beware of peroxide formation in storage.[1]

Category D: Low/Insoluble (<1 mg/mL)

Best for precipitation and washing.[1]

-

Water (Neutral pH): Poor solubility due to the lipophilic aromatic ring.[1]

-

Hexanes / Heptane: Completely insoluble.[1] Used to crash the product out of EtOAc or DCM solutions.

-

Toluene: Poor solubility at room temperature; moderate at reflux.[1]

Experimental Protocols

Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise data for your specific batch.[1]

Objective: Determine the saturation solubility (

-

Preparation: Weigh ~50 mg of N'-methoxy-4-nitrobenzenecarboximidamide into a 4 mL glass vial.

-

Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Analysis: Dilute the supernatant 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area to a standard calibration curve.

Protocol 4.2: Recrystallization (Purification)

Standard method for purifying nitro-amidine derivatives.[1]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol .

-

Filtration: Filter hot (if insoluble impurities are present).[1]

-

Precipitation: Slowly add warm Water (anti-solvent) dropwise until the solution turns slightly cloudy.[1]

-

Cooling: Reheat to clarify, then let the solution cool slowly to room temperature, then to 4°C.

-

Collection: Filter the crystals and wash with cold Ethanol/Water (1:1).

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental stage.

Caption: Decision tree for solvent selection based on experimental intent (Assay, Synthesis, Extraction, or Purification).

Critical Handling & Stability Notes

-

Hydrolysis Risk: Amidoxime ethers are generally stable, but prolonged exposure to strong acids or bases in aqueous media can lead to hydrolysis of the methoxy group or the amidine moiety.

-

Photostability: Nitro-aromatics can be light-sensitive.[1] Store solutions in amber vials.

-

Safety: The compound is a nitro-aromatic; handle with standard PPE.[1] Avoid heating to dryness in the presence of strong reducing agents.

References

-

PubChem. N'-Hydroxy-4-nitrobenzenecarboximidamide (Parent Amidoxime Profile).[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews.[1] (Contextual grounding for amidoxime solubility).

-

Organic Syntheses. General Procedures for Amidine Synthesis and Recrystallization. (Methodology grounding). Available at: [Link][1]

Sources

literature review on N'-methoxy-4-nitrobenzenecarboximidamide derivatives

Therapeutic Potential, Synthetic Pathways, and Pharmacological Profile

Executive Summary

N'-methoxy-4-nitrobenzenecarboximidamide (also referred to as O-methyl-4-nitrobenzamidoxime) represents a specialized chemotype in medicinal chemistry, merging the redox-active pharmacophore of nitroaromatics with the metabolic stability of O-alkylated amidoximes. While the parent amidines are potent antimicrobial agents often limited by poor oral bioavailability, the N'-methoxy derivation serves as a lipophilic modification that enhances membrane permeability and modulates prodrug activation.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its application in antitubercular and antimicrobial drug discovery. It details the causal logic behind synthetic strategies, elucidates the mechanism of action (MOA) involving nitro-bioactivation, and provides validated experimental protocols for researchers.

Structural Analysis & Pharmacophore Logic

The molecule consists of two distinct functional domains that drive its biological activity:

-

4-Nitrobenzene Core (The Warhead):

-

Mechanism: The nitro group (

) at the para position is an electron-withdrawing group that serves as a "pro-warhead." In anaerobic bacteria and Mycobacteria, this group is enzymatically reduced (e.g., by nitroreductases or DprE1) to reactive nitroso ( -

Toxicity/Efficacy: These intermediates form covalent adducts with cellular proteins or DNA, leading to microbial cell death. This is the foundational logic behind drugs like Pretomanid and Delamanid.

-

-

N'-Methoxy Carboximidamide (The Delivery System):

-

Stability: Unlike free amidines (

), which are highly basic and protonated at physiological pH (limiting passive diffusion), the N'-methoxy variant ( -

Bioavailability: The O-methylation prevents rapid glucuronidation typical of free amidoximes and increases lipophilicity (

), facilitating penetration through the waxy cell walls of Mycobacterium tuberculosis.

-

Synthetic Chemistry: Strategies and Causality

The synthesis of N'-methoxy-4-nitrobenzenecarboximidamide requires careful control of regioselectivity. Direct alkylation of the parent amidoxime often yields a mixture of O-methyl and N-methyl products. Therefore, the Direct Coupling Route via 4-nitrobenzonitrile is the preferred self-validating protocol for high purity.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow of synthesis, contrasting the high-fidelity nitrile route against the lower-specificity alkylation route.

Technical Guide: Biological Targets & Mechanism of Action for N'-methoxy-4-nitrobenzenecarboximidamide

Executive Summary

N'-methoxy-4-nitrobenzenecarboximidamide represents a specialized chemical probe within the class of O-alkylated amidoxime prodrugs . Unlike simple benzamidines, which suffer from poor oral bioavailability due to high basicity (

Upon systemic entry, this molecule acts as a Dual-Warhead Pro-Drug , targeting two distinct biological systems depending on the host or pathogen environment:

-

Metabolic Activation (Host/Pathogen): Reduction of the amidoxime ether to the active amidine by molybdenum-containing enzymes (mARC).

-

Reductive Bioactivation (Pathogen-Specific): Activation of the 4-nitro group by Type I Nitroreductases (NTR) into cytotoxic hydroxylamine/nitroso species, a mechanism critical for anti-trypanosomal and anti-tubercular activity.

This guide details the biological targets, activation pathways, and validation protocols for researchers investigating this scaffold.

Part 1: Chemical Architecture & Pharmacophore Analysis

To understand the targets, one must deconstruct the molecule's reactivity profile.

| Functional Group | Chemical Property | Biological Implication |

| 4-Nitro Group ( | Electron-withdrawing; Reducible | Target Recognition: Substrate for Type I Nitroreductases (bacteria/parasites). Mechanism: "Suicide" activation to toxic radical species. |

| Amidoxime Ether ( | Neutral at physiological pH; Lipophilic | Prodrug Moiety: Masks the cationic charge of the amidine. Target: Substrate for mARC (Mitochondrial Amidoxime Reducing Component). |

| Benzene Core | Planar; Aromatic | DNA Intercalation/Binding: Provides the scaffold for minor groove insertion (AT-rich regions). |

Part 2: Primary Biological Targets

Target 1: Type I Nitroreductases (NTR)

Context: Trypanosoma brucei, Trypanosoma cruzi, Mycobacterium tuberculosis.[1]

The 4-nitro substituent renders this molecule a specific substrate for oxygen-insensitive Type I Nitroreductases (e.g., TbNTR). Unlike mammalian Type II NTRs, which perform a reversible one-electron reduction (futile cycling), Type I NTRs perform a sequential two-electron reduction.

-

Mechanism: The enzyme reduces the

group to a nitroso ( -

Lethality: The hydroxylamine intermediate is highly electrophilic, forming covalent adducts with parasitic DNA and proteins, leading to cell death.

Target 2: Kinetoplast DNA (kDNA) Minor Groove

Context: Kinetoplastid parasites.

Upon enzymatic cleavage of the N-methoxy group (demethylation/reduction), the molecule converts to 4-nitrobenzamidine .

-

Mechanism: The resulting amidine is positively charged at physiological pH. It functions as a reversible DNA binder, specifically targeting AT-rich sites in the minor groove of the kinetoplast DNA (kDNA).

-

Consequence: This binding disrupts the topology of the kDNA network, inhibiting replication and transcription, ultimately causing kinetoplast collapse.

Target 3: Mitochondrial Amidoxime Reducing Component (mARC)

Context: Mammalian host metabolism (Prodrug Activation).

The mARC1/mARC2 system, in concert with Cytochrome b5 and NADH-Cytochrome b5 Reductase (CYB5R), is the primary mammalian target responsible for bioactivating the prodrug.

-

Reaction: N-reductive cleavage of the N-O bond.

-

Significance: This conversion is essential for releasing the active amidine warhead if the intended mechanism is DNA binding rather than nitro-activation.

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcated activation pathway of N'-methoxy-4-nitrobenzenecarboximidamide.

Caption: Bifurcated bioactivation pathway showing pathogen-specific nitro-reduction (top) and host-mediated prodrug activation to the DNA-binding amidine (bottom).

Part 4: Experimental Validation Protocols

To validate these targets in your laboratory, use the following self-validating protocols.

Protocol A: Nitroreductase (NTR) Kinetic Assay

Objective: Confirm the molecule is a substrate for Type I NTR (e.g., E. coli NfsB or T. brucei NTR).

-

Reagent Prep: Prepare a 100 mM stock of N'-methoxy-4-nitrobenzenecarboximidamide in DMSO. Prepare 100 µM NADH in 50 mM Tris-HCl buffer (pH 7.4).

-

Enzyme Source: Use recombinant purified NTR (1 µg/mL final concentration).

-

Reaction:

-

In a quartz cuvette, mix Buffer + NADH + Enzyme.

-

Initiate reaction by adding the test compound (10–100 µM).

-

-

Detection: Monitor the oxidation of NADH by measuring absorbance decrease at 340 nm (

) over 5 minutes at 25°C. -

Control: Run a "No Enzyme" control to rule out spontaneous hydrolysis and a "No Compound" control to measure background NADH oxidation.

-

Validation: A linear decrease in Abs340 confirms the nitro group is acting as an electron acceptor.

Protocol B: DNA Thermal Melting ( ) Assay

Objective: Quantify binding affinity to the DNA minor groove (Amidine mechanism).

-

DNA Substrate: Use poly(dA-dT) (AT-rich model) and calf thymus DNA (CT-DNA, mixed sequence). Dissolve to 20 µM (base pairs) in BPE buffer (6 mM

, 2 mM -

Compound Prep: Note: You must use the reduced amidine form (4-nitrobenzamidine) for this assay, or incubate the prodrug with a reducing fraction first. If testing the prodrug directly, binding should be negligible (negative control).

-

Setup:

-

Mix DNA (20 µM) with compound (ratio 1:0.5 to 1:5).

-

Use a UV-Vis spectrophotometer with a Peltier temperature controller.

-

-

Ramp: Heat from 25°C to 95°C at 0.5°C/min, monitoring Absorbance at 260 nm .

-

Analysis: Calculate the melting temperature (

) using the first derivative method ( -

Validation: A

indicates strong minor groove binding.

Part 5: Therapeutic Implications & References[2]

Therapeutic Scope

-

Human African Trypanosomiasis (HAT): The dual mechanism mimics fexinidazole and pentamidine, offering potential for CNS-stage efficacy due to improved lipophilicity.

-

Tuberculosis: Nitro-activation pathways overlap with the mechanism of pretomanid/delamanid, suggesting potential utility against MDR-TB.

References

-

Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews.

-

Wilkinson, S. R., et al. (2008). Nitroreductases in Trypanosoma brucei as targets for prodrug activation. Journal of Biological Chemistry.

-

Werbovetz, K. A. (2006).[2] Diamidines as antitrypanosomal, antileishmanial and antimalarial agents. Current Opinion in Investigational Drugs.

-

Hall, B. S., et al. (2011). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future. Future Microbiology.

-

Wilson, W. D., et al. (2008).[2] The search for novel antiparasitic agents: The DNA minor groove as a target. Pure and Applied Chemistry.

Sources

metabolic stability of N'-methoxy-4-nitrobenzenecarboximidamide in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Stability of N'-methoxy-4-nitrobenzenecarboximidamide

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of N'-methoxy-4-nitrobenzenecarboximidamide, a novel chemical entity (NCE). In the absence of direct literature for this specific compound, this document synthesizes established principles of drug metabolism with data from structurally analogous compounds to build a robust scientific investigation strategy. We will explore the theoretical metabolic pathways, detail the rationale behind selecting appropriate in vitro systems, provide step-by-step experimental protocols, and outline data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic fate of NCEs containing nitroaromatic and methoxyamidine functionalities.

Introduction

The metabolic stability of a new chemical entity is a critical parameter in drug discovery, profoundly influencing its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1] Early assessment of metabolic lability allows for the strategic optimization of drug candidates, preventing the progression of compounds with unfavorable pharmacokinetic properties into more resource-intensive stages of development.[2]

This guide focuses on N'-methoxy-4-nitrobenzenecarboximidamide. Its chemical structure presents two key moieties of metabolic interest: a 4-nitrobenzene ring and an N'-methoxy-carboximidamide group. Understanding the metabolic fate of these groups is essential for predicting the compound's overall stability and identifying potential metabolites.

Section 1: Theoretical Framework & Predictive Metabolic Analysis

Before embarking on experimental work, a predictive analysis based on the compound's structure provides a logical foundation for experimental design and hypothesis generation.

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of N'-methoxy-4-nitrobenzenecarboximidamide is likely dictated by its two primary functional regions:

-

The 4-Nitrobenzene Moiety: Aromatic nitro groups are well-known substrates for reductive metabolism.[3] This reduction can be catalyzed by cytochrome P450 (CYP) enzymes in the liver under anaerobic or low-oxygen conditions and, significantly, by bacterial nitroreductases present in the gastrointestinal tract.[4][5] The reduction proceeds through highly reactive intermediates, including nitrosobenzene and phenylhydroxylamine, ultimately yielding an amino group.[3] This pathway is critical as the intermediates can be associated with toxicity.

-

The N'-methoxy-carboximidamide Moiety: This functional group is less common, but we can infer potential metabolic routes from related structures.

-

Hydrolysis: Amidines can be susceptible to enzymatic hydrolysis, cleaving the C-N double bond to yield a carboxylic acid and an amine.[6]

-

Oxidation: Similar structures, such as the one found in the drug moxonidine, undergo oxidative metabolism.[7][8] Oxidation could occur on the carbon or nitrogen atoms of the imidamide group.

-

O-Demethylation: The methoxy group (-OCH3) is a common site for Phase I metabolism via O-dealkylation, a reaction frequently catalyzed by CYP enzymes (e.g., CYP2D6, CYP3A4), to produce a hydroxylated metabolite and formaldehyde.[9]

-

The following diagram illustrates these potential metabolic transformations.

Caption: Predicted metabolic pathways for N'-methoxy-4-nitrobenzenecarboximidamide.

Section 2: Experimental Design & Rationale

The selection of an appropriate in vitro test system is paramount for generating meaningful and translatable data. The primary goal is to model the metabolic environment of the liver, the principal site of drug metabolism.[10]

Choosing the Right In Vitro System

Several liver-derived systems are available, each with distinct advantages and limitations.[11][12]

| Test System | Description | Advantages | Limitations | Primary Application for this Compound |

| Liver Microsomes | Vesicles of the endoplasmic reticulum, prepared by ultracentrifugation.[13] | Rich in Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[14] Cost-effective, high-throughput. | Lacks soluble enzymes (e.g., SULTs, AO) and requires external cofactors. No cellular transport mechanisms.[2] | Initial screening for Phase I (CYP-mediated) metabolic stability. |

| S9 Fraction | Supernatant from a 9,000g centrifugation of liver homogenate.[15] | Contains both microsomal and cytosolic (soluble) enzymes.[16] | Still requires external cofactors. Lower concentration of CYPs compared to microsomes. | Broader assessment of Phase I and Phase II metabolism when soluble enzymes are suspected to be involved. |

| Hepatocytes | Intact, viable liver cells, typically used cryopreserved.[10] | The "gold standard." Contains a full complement of Phase I and II enzymes, cofactors, and transporters.[17][18] | More expensive, lower throughput, finite incubation times due to decreasing viability.[19] | Definitive assessment of overall metabolic stability, including contributions from uptake, efflux, and both phases of metabolism. |

Rationale for Experimental Strategy: A tiered approach is recommended. Begin with Human Liver Microsomes (HLM) to rapidly assess susceptibility to CYP-mediated metabolism. If the compound is stable in microsomes, or if a more complete metabolic profile is desired, proceed to cryopreserved human hepatocytes.

Cofactor Requirements

Metabolic enzymes require cofactors to function. Ensuring these are not rate-limiting is crucial for a valid assay.

-

NADPH: Nicotinamide adenine dinucleotide phosphate is the essential cofactor for CYP-mediated oxidative reactions.[20] Due to its instability, an NADPH-regenerating system (e.g., based on glucose-6-phosphate and G6P dehydrogenase) is strongly recommended for incubations longer than a few minutes to ensure sustained enzyme activity.[20][21]

-

UDPGA: Uridine 5'-diphospho-glucuronic acid is the cofactor for UGT enzymes, which catalyze glucuronidation (a major Phase II reaction).[15] It should be included in microsomal or S9 incubations if Phase II metabolism is being investigated.

-

PAPS: 3'-phosphoadenosine-5'-phosphosulfate is the cofactor for sulfotransferases (SULTs). It is necessary for S9 incubations targeting sulfation.

Section 3: Core Experimental Protocols

The following protocols are designed as self-validating systems, including controls to ensure the integrity of the experimental setup.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of the parent compound due to Phase I metabolism.

Workflow Diagram: HLM Stability Assay

Caption: General workflow for an in vitro metabolic stability assay using HLMs.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (e.g., from 10+ donors to average out genetic variability) on ice.[22]

-

Prepare 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH-regenerating system solution (e.g., RapidStart™ or similar) according to the manufacturer's instructions.[20]

-

Prepare a 1 mM stock solution of N'-methoxy-4-nitrobenzenecarboximidamide in a suitable organic solvent (e.g., DMSO, Acetonitrile). The final solvent concentration in the incubation should be <1%, ideally <0.1%, to avoid enzyme inhibition.[10]

-

-

Incubation Setup:

-

Prepare a master mix by diluting the HLM stock into the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Keep on ice.

-

In a 96-well plate, add buffer, the test compound (final concentration 1 µM), and positive controls (e.g., Testosterone for high clearance, Verapamil for moderate clearance).

-

Include a negative control incubation without the NADPH-regenerating system to check for non-enzymatic degradation.[13]

-

-

Reaction Initiation and Sampling:

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the reaction by adding a pre-warmed aliquot of the NADPH-regenerating system to all wells except the negative control. This is T=0.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS).[23]

-

-

Sample Processing and Analysis:

-

Seal the plate, vortex, and centrifuge (e.g., 3000g for 10 minutes) to pellet the precipitated protein.[23]

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Protocol: Metabolic Stability in Cryopreserved Human Hepatocytes

This assay provides a more physiologically relevant measure of metabolic stability.

Step-by-Step Methodology:

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E).[10]

-

Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

-

Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[10]

-

-

Incubation Setup:

-

In a non-coated 12- or 24-well plate, add the hepatocyte suspension to each well.

-

Add the test compound (final concentration 1 µM) and positive controls.

-

Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep cells in suspension.[10]

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.[10]

-

Immediately quench the reaction with 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Process and analyze samples as described in the HLM protocol (Section 3.1, Step 4).

-

Section 4: Bioanalytical Methodology (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for these assays due to its high sensitivity, selectivity, and speed.[24][25]

-

Methodology : A validated LC-MS/MS method must be developed for N'-methoxy-4-nitrobenzenecarboximidamide.

-

Instrumentation : Typically involves a triple quadrupole mass spectrometer.[23]

-

Quantification : The disappearance of the parent compound is monitored over time. The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.[26]

-

Throughput : Modern systems like RapidFire-MS can offer cycle times of less than 10 seconds per sample, significantly increasing throughput for large screening campaigns.[24]

Section 5: Data Analysis & Interpretation

The primary goal is to determine the compound's intrinsic clearance.

-

Data Plotting : Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

-

Determining the Rate Constant (k) : The slope of the linear portion of this plot is equal to the negative of the first-order elimination rate constant (-k).

-

Calculating In Vitro Half-Life (t½) :

-

t½ = 0.693 / k [10]

-

-

Calculating In Vitro Intrinsic Clearance (CLint) :

Data Presentation and Interpretation

The results should be tabulated for clarity. The calculated CLint can be used to classify the compound's stability.

| Parameter | HLM Assay Result | Hepatocyte Assay Result | Positive Control (Verapamil) |

| t½ (min) | Calculated Value | Calculated Value | Literature/Internal Value |

| CLint | Calculated Value | Calculated Value | Literature/Internal Value |

| Stability Class | Low/Medium/High | Low/Medium/High | Medium |

-

Low Clearance/High Stability: t½ > 60 min

-

Medium Clearance/Moderate Stability: 15 min < t½ < 60 min

-

High Clearance/Low Stability: t½ < 15 min

These values are general guidelines and can be scaled using In Vitro-In Vivo Extrapolation (IVIVE) models to predict human hepatic clearance.[1][2]

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to evaluating the in vitro metabolic stability of N'-methoxy-4-nitrobenzenecarboximidamide. By combining predictive analysis based on chemical structure with established, robust experimental protocols, researchers can generate reliable data on the compound's metabolic fate.

Following this initial stability assessment, logical next steps include:

-

Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of major metabolites formed during the incubations.

-

Reaction Phenotyping: Identifying the specific CYP enzymes responsible for the compound's metabolism using recombinant human CYPs or specific chemical inhibitors.

-

Regulatory Consultation: The data generated should be used to inform discussions and submissions to regulatory bodies like the FDA and EMA, in line with their guidance on drug interaction studies.[27][28]

By systematically addressing metabolic stability early in development, project teams can make informed decisions, optimize lead candidates, and ultimately increase the probability of clinical success.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 20, 2026, from [Link]

-

BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. Retrieved February 20, 2026, from [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved February 20, 2026, from [Link]

-

BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Retrieved February 20, 2026, from [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Current Drug Metabolism, 20(1), 49-64. Retrieved February 20, 2026, from [Link]

-

International Agency for Research on Cancer. (1996). Nitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Retrieved February 20, 2026, from [Link]

-

Chow, E. C., & Pang, K. S. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug Metabolite Profiling and Identification. Methods in Molecular Biology, vol 929. Humana Press. Retrieved February 20, 2026, from [Link]

-

Li, A. P. (2014). In vitro human hepatocyte-based experimental systems for the evaluation of human drug metabolism, drug-drug interactions, and drug toxicity in drug development. Current Drug Metabolism, 15(3), 237-247. Retrieved February 20, 2026, from [Link]

-

Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved February 20, 2026, from [Link]

-

Khetani, S. R., & Bhatia, S. N. (2008). Microscale culture of human hepatocytes for drug development. Nature Biotechnology, 26(1), 120-126. (Note: While not directly cited, this is a foundational reference for hepatocyte culture). A related article on emerging liver technologies can be found at: [Link]

-

Agilent Technologies. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved February 20, 2026, from [Link]

-

BioIVT. (2024, October 3). Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. Retrieved February 20, 2026, from [Link]

-

Liu, Z., et al. (2022). Creating NADP-Specific Formate Dehydrogenases from Komagataella phaffii by Enzymatic Engineering. Journal of Agricultural and Food Chemistry. (Note: This is a specific example of NADPH system construction, a general representation is found at: [Link])

-

Li, A. P. (2015). In Vitro Human Hepatocyte-Based Experimental Systems For The Evaluation Of Human Drug Metabolism, Drug-Drug Interactions, And Drug Toxicity In Drug Development. Current Drug Metabolism. Retrieved February 20, 2026, from [Link]

-

Levin, A. A., & Dent, J. G. (1982). Comparison of the metabolism of nitrobenzene by hepatic microsomes and cecal microflora from Fischer-344 rats in vitro and the relative importance of each in vivo. Drug Metabolism and Disposition, 10(5), 450-454. Retrieved February 20, 2026, from [Link]

-

Trinova Biochem. (n.d.). Regensys NADPH Regenerating System Reagents. Retrieved February 20, 2026, from [Link]

-

Al-Qahtani, S. D., et al. (2023). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Molecules, 28(16), 6069. Retrieved February 20, 2026, from [Link]

-

Gorrod, J. W., & Scheline, R. R. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 27(8), 1281-1296. Retrieved February 20, 2026, from [Link]

-

Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2736-2743. Retrieved February 20, 2026, from [Link]

-

Attwa, M. W., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 398. Retrieved February 20, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Retrieved February 20, 2026, from [Link]

-

Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved February 20, 2026, from [Link]

-

Spectroscopy. (2020, November 16). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Retrieved February 20, 2026, from [Link]

-

BioIVT. (n.d.). Subcellular Fractions & Recombinant Enzymes for Drug Discovery. Retrieved February 20, 2026, from [Link]

-

He, Z., & Spain, J. C. (1998). A novel partial-reductive pathway for the biodegradation of 2,4-dinitrotoluene in a Pseudomonas sp. Applied and Environmental Microbiology, 64(11), 4599-4604. (Note: While not directly cited, this is a related reference on nitroaromatic degradation. A relevant figure can be found at: [Link])

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 20, 2026, from [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved February 20, 2026, from [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved February 20, 2026, from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Retrieved February 20, 2026, from [Link]

-

European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. Retrieved February 20, 2026, from [Link]

-

U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved February 20, 2026, from [Link]

-

Qian, M. G., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Journal of Pharmacy and Pharmacology, 54(1), 81-90. Retrieved February 20, 2026, from [Link]

-

He, H., et al. (2000). Metabolism and disposition of moxonidine in Fischer 344 rats. Drug Metabolism and Disposition, 28(4), 416-425. Retrieved February 20, 2026, from [Link]

-

National Toxicology Program. (2012). Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice. Xenobiotica, 42(12), 1227-1241. Retrieved February 20, 2026, from [Link]

-

F. M. H. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. Retrieved February 20, 2026, from [Link]

-

Chem.libretexts.org. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 20, 2026, from [Link]

-

Technology Networks. (2022, September 8). Phase II Drug Metabolism. Retrieved February 20, 2026, from [Link]

-

Cirino, G., et al. (2012). The pulmonary pharmacology of [4-methoxy-N1-(4-trans-nitrooxycyclohexyl)-N3-(3-pyridinylmethyl)-1,3-benzenedicarboxamide] (2NTX-99), an anti-atherotrombotic compound with therapeutic potential in pathological conditions that target lung vasculature. Prostaglandins & Other Lipid Mediators, 98(3-4), 116-121. Retrieved February 20, 2026, from [Link]

-

Mehta, R. R., et al. (1998). Metabolism of N-[4-hydroxyphenyl]retinamide (4-HPR) to N-[4-methoxyphenyl]retinamide (4-MPR) may serve as a biomarker for its efficacy against human breast cancer and melanoma cells. European Journal of Cancer, 34(6), 902-907. Retrieved February 20, 2026, from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved February 20, 2026, from [Link]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. nuvisan.com [nuvisan.com]

- 12. bioivt.com [bioivt.com]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 15. researchgate.net [researchgate.net]

- 16. mttlab.eu [mttlab.eu]

- 17. news-medical.net [news-medical.net]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. bioivt.com [bioivt.com]

- 21. bioivt.com [bioivt.com]

- 22. bioivt.com [bioivt.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. agilent.com [agilent.com]

- 25. mdpi.com [mdpi.com]

- 26. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 27. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 28. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Hydrogen Bonding Capacity of N'-methoxy-4-nitrobenzenecarboximidamide

This guide provides a detailed analysis of the hydrogen bonding potential of N'-methoxy-4-nitrobenzenecarboximidamide, a molecule of interest in medicinal chemistry and drug development. Understanding a compound's ability to form hydrogen bonds is fundamental to predicting its pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target binding affinity.[1][2]

The Critical Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in the structure and function of biological macromolecules and the binding of ligands to their targets.[3][4] In drug design, the number of hydrogen bond donors and acceptors in a molecule is a key determinant of its "drug-likeness."[5] These counts are critical components of established guidelines such as Lipinski's Rule of Five, which is used to assess the oral bioavailability of a potential drug candidate.[6][7] An optimal balance of hydrogen bonding capacity is often sought to ensure adequate aqueous solubility for dissolution and distribution, while maintaining sufficient lipophilicity to permeate biological membranes.

Structural Elucidation of N'-methoxy-4-nitrobenzenecarboximidamide

To accurately determine the hydrogen bond donor and acceptor count, a precise understanding of the molecule's structure is essential. The IUPAC name N'-methoxy-4-nitrobenzenecarboximidamide defines its molecular architecture as follows:

-

4-nitrobenzene : A benzene ring substituted with a nitro group (NO₂) at the para position.

-

carboximidamide : A functional group with the structure -C(=NH)NH₂ attached to the benzene ring.

-

N'-methoxy : A methoxy group (-OCH₃) is attached to the second nitrogen atom (N') of the imidamide moiety.

Based on this nomenclature, the chemical structure is:

Determination of Hydrogen Bond Donor and Acceptor Count

The assessment of hydrogen bonding capacity involves identifying the functional groups capable of donating and accepting hydrogen bonds.

Hydrogen Bond Donors

A hydrogen bond donor is a molecule containing a hydrogen atom covalently bonded to a highly electronegative atom, such as nitrogen or oxygen.[1] In N'-methoxy-4-nitrobenzenecarboximidamide, the potential hydrogen bond donor sites are the hydrogen atoms attached to nitrogen atoms.

-

Imine Nitrogen (C=NH) : The hydrogen atom attached to the imine nitrogen can act as a hydrogen bond donor.

-

Amine Nitrogen (NH-OCH₃) : The hydrogen atom on the amine nitrogen is also a hydrogen bond donor.

Therefore, N'-methoxy-4-nitrobenzenecarboximidamide has a total of two hydrogen bond donors .

Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom, typically nitrogen or oxygen, that possesses at least one lone pair of electrons to attract a hydrogen atom from a donor group.[7]

-

Nitro Group (NO₂) : Both oxygen atoms of the nitro group are strong hydrogen bond acceptors.

-

Imine Nitrogen (C=NH) : The imine nitrogen has a lone pair of electrons and can function as a hydrogen bond acceptor.

-

Methoxy Oxygen (-OCH₃) : The oxygen atom of the methoxy group is also a hydrogen bond acceptor.

-

Amine Nitrogen (NH-OCH₃) : The amine nitrogen, in addition to having a donor hydrogen, also possesses a lone pair and can act as a hydrogen bond acceptor.

Counting these sites, N'-methoxy-4-nitrobenzenecarboximidamide has a total of five hydrogen bond acceptors .

Summary of Hydrogen Bonding Properties

The hydrogen bonding characteristics of N'-methoxy-4-nitrobenzenecarboximidamide are summarized in the table below.

| Property | Count | Justification |

| Hydrogen Bond Donors | 2 | Two N-H bonds are present in the carboximidamide moiety. |

| Hydrogen Bond Acceptors | 5 | Two oxygen atoms in the nitro group, one imine nitrogen, one methoxy oxygen, and one amine nitrogen. |

Experimental and Computational Corroboration

While the theoretical determination of hydrogen bond donor and acceptor counts based on molecular structure is a standard and reliable practice in drug discovery, experimental and computational methods can provide further validation.

Experimental Protocol: X-ray Crystallography

The most definitive method for observing hydrogen bonding interactions is through X-ray crystallography of the compound, ideally co-crystallized with a known hydrogen bond donor or acceptor.

Step-by-Step Methodology:

-

Crystal Growth : Grow single crystals of N'-methoxy-4-nitrobenzenecarboximidamide suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection : Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Analysis of Hydrogen Bonds : Analyze the final refined structure to identify and characterize all intermolecular and intramolecular hydrogen bonds based on donor-acceptor distances and angles.

Computational Protocol: Molecular Electrostatic Potential (MEP) Surface Analysis

Computational chemistry offers a powerful tool for predicting hydrogen bonding potential. The Molecular Electrostatic Potential (MEP) surface is particularly useful for visualizing and quantifying the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule.

Step-by-Step Methodology:

-

Molecule Building and Optimization : Construct the 3D structure of N'-methoxy-4-nitrobenzenecarboximidamide using molecular modeling software. Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

-

MEP Surface Calculation : Calculate the MEP surface for the optimized geometry. This surface maps the electrostatic potential onto the molecule's electron density.

-

Visualization and Analysis : Visualize the MEP surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas and potential hydrogen bond acceptor sites. Regions of positive potential (typically colored blue) near hydrogen atoms attached to electronegative atoms indicate hydrogen bond donor sites.

Visualization of Hydrogen Bonding Sites

The following diagram illustrates the identified hydrogen bond donor and acceptor sites within N'-methoxy-4-nitrobenzenecarboximidamide.

Caption: Hydrogen bond donor and acceptor sites in N'-methoxy-4-nitrobenzenecarboximidamide.

Conclusion

A thorough structural analysis of N'-methoxy-4-nitrobenzenecarboximidamide reveals the presence of two hydrogen bond donors and five hydrogen bond acceptors . This quantitative assessment is a critical first step in evaluating the molecule's potential as a drug candidate. These values, when considered alongside other physicochemical properties such as molecular weight and lipophilicity, provide valuable insights for researchers and drug development professionals in predicting the compound's behavior in biological systems and guiding further optimization efforts.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? In Chemogenomics in Drug Discovery (pp. 129-151). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

TIU Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

-

Khan, M. A., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Current Pharmaceutical Design, 31(1), 1-1. [Link]

-

Rowan Scientific. (2025, January 24). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv. [Link]

-

Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry, 32(5), 1083–1094. [Link]

-

GARDP. (n.d.). Lipinski's Rule of 5. REVIVE. Retrieved from [Link]

-

Hunter, C. A. (2004). Theoretical prediction of hydrogen bond donor capacity. Chemical Society Reviews, 33(5), 267-273. [Link]

-

Rowan Newsletter. (2025, January 24). Hydrogen-Bond-Basicity Prediction Made Easy. Substack. [Link]

-

Durrant Lab. (n.d.). Hydrogen bonding. MolModa Documentation. Retrieved from [Link]

-

Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

Sources

- 1. Hydrogen bonding - MolModa Documentation [durrantlab.pitt.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. kubinyi.de [kubinyi.de]

- 4. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

N'-methoxy-4-nitrobenzenecarboximidamide: A Case Study in Advanced Amidoxime Prodrug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The amidoxime functional group represents a cornerstone in modern prodrug design, primarily utilized to overcome the poor oral bioavailability of basic amidine-containing drugs. While the canonical role of amidoximes involves their in vivo reduction to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) system, the versatility of this moiety allows for more sophisticated applications. This technical guide delves into the nuanced role of a specifically substituted model compound, N'-methoxy-4-nitrobenzenecarboximidamide. We will deconstruct its chemical architecture to hypothesize its function not as a simple amidine precursor, but as a sophisticated linker for bioreductive drug release. This paper provides the scientific rationale, detailed synthetic and analytical protocols, and a conceptual framework for leveraging such molecules in targeted drug delivery, particularly in oncology.

The Amidoxime Prodrug Strategy: Foundational Principles

The utility of amidoxime prodrugs stems from a clever solution to a common pharmaceutical problem: the poor membrane permeability of strongly basic amidine drugs. At physiological pH, amidines are protonated, and their positive charge hinders passive diffusion across cellular membranes, resulting in low oral bioavailability.[1]

The amidoxime strategy masks this basicity. By converting the amidine to an N-hydroxyamidine (an amidoxime), the pKa is significantly lowered, rendering the molecule neutral and more lipophilic at physiological pH.[1] This enhances absorption. Once absorbed, the prodrug must be efficiently converted back to the active parent amidine. This bioactivation is primarily accomplished by a molybdenum-dependent enzyme system known as the mitochondrial Amidoxime Reducing Component (mARC).[1][2]

However, the amidoxime moiety possesses a richer chemical potential. It can also undergo enzymatic oxidation, notably by Cytochrome P450 (CYP450) enzymes, to release nitric oxide (NO), a critical signaling molecule.[3][4] This dual potential for reductive activation to an amidine or oxidative metabolism to an NO donor makes the amidoxime scaffold a versatile tool in drug design.[5]

Figure 1: Dual metabolic pathways of amidoxime prodrugs.

Deconstructing the Case Study Molecule: N'-methoxy-4-nitrobenzenecarboximidamide

To explore more advanced applications, we turn to our model compound. Its structure is not typical for a standard amidine prodrug. An analysis of its constituent parts reveals a more specialized, hypothesized purpose.

-

The N'-methoxy Group: The substitution of the hydroxyl proton with a methyl group is a critical modification. The free N-OH group is a prerequisite for recognition and reduction by the mARC enzyme system. Therefore, O-methylation effectively blocks the canonical reductive bioactivation pathway to an amidine. This suggests the molecule is not intended to be a simple amidine precursor. Instead, this modification renders the amidoxime moiety metabolically more stable, positioning it to act as a chemical linker rather than a pro-moiety.

-

The 4-nitrobenzene Group: The para-nitro group is the key functional trigger. Aromatic nitro groups are well-established substrates for bioreductive enzymes, such as NADPH:cytochrome P450 reductases and other nitroreductases, which are often highly expressed in hypoxic (low oxygen) environments characteristic of solid tumors.[6] The reduction of a nitro group to its corresponding hydroxylamine or amine introduces a powerful electron-donating group onto the aromatic ring. This electronic shift can be harnessed to trigger the fragmentation of an attached linker.[6]

Hypothesis: N'-methoxy-4-nitrobenzenecarboximidamide is designed as a hypoxia-activated cleavable linker . The O-methylated amidoxime serves as a stable connector, which is cleaved only after the bioreduction of the nitro group. This strategy enables the targeted release of a conjugated drug (a "payload") specifically in the hypoxic microenvironment of a tumor, minimizing systemic toxicity.

Figure 2: Hypothesized bioactivation cascade for a prodrug using the title linker.

Synthetic and Experimental Protocols

To investigate this hypothesis, researchers require robust methods for synthesis and analysis. The following protocols are based on established chemical principles.

Synthesis of N'-methoxy-4-nitrobenzenecarboximidamide

This three-step synthesis provides a reliable pathway to the target molecule.

Step 1: Synthesis of N'-hydroxy-4-nitrobenzenecarboximidamide This is a standard procedure for creating an amidoxime from a nitrile.[7][8]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrobenzonitrile (1.0 eq.) in ethanol.

-

Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure N'-hydroxy-4-nitrobenzenecarboximidamide as a crystalline solid.

Step 2: Synthesis of N'-methoxy-4-nitrobenzenecarboximidamide This step involves a standard Williamson ether synthesis to methylate the hydroxyl group.

-

Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the product from Step 1 (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Base: Cool the solution in an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Allow the mixture to stir for 30 minutes.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the final N'-methoxy-4-nitrobenzenecarboximidamide.

Protocol for In Vitro Bioreductive Activation Assay

This assay is designed to validate the hypothesis that the molecule undergoes nitroreductase-mediated fragmentation.

-

Reagent Preparation:

-

Buffer: Prepare a 50 mM phosphate buffer (pH 7.0) containing 1 mM EDTA.

-

Substrate Stock: Prepare a 10 mM stock solution of N'-methoxy-4-nitrobenzenecarboximidamide in DMSO.

-

Enzyme: Use a commercially available recombinant nitroreductase (e.g., E. coli Nitroreductase B).

-

Cofactor: Prepare a 10 mM stock solution of NADPH in the phosphate buffer.

-

-

Reaction Mixture (Total Volume: 1 mL):

-

Phosphate Buffer: 880 µL

-

Substrate Stock: 10 µL (Final concentration: 100 µM)

-

Nitroreductase: 10 µL (Final concentration: 1-5 µg/mL)

-

Initiate the reaction by adding: NADPH Stock: 100 µL (Final concentration: 1 mM)

-

-

Control Reactions:

-

No Enzyme Control: Replace the enzyme solution with buffer.

-

No NADPH Control: Replace the NADPH solution with buffer.

-

Aerobic vs. Anaerobic: Run parallel reactions. For the anaerobic condition, deoxygenate all solutions by bubbling with nitrogen gas and perform the reaction in a sealed vial or anaerobic chamber.

-

-

Incubation and Sampling:

-

Incubate all reactions at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

-

Immediately quench the enzymatic reaction by adding 100 µL of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the protein and transfer the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV detector.

-

Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites.

-

Monitor the disappearance of the parent compound's peak and the appearance of any new peaks corresponding to fragmentation products.

-

Data Interpretation and Validation

The success of this prodrug strategy hinges on selective activation under hypoxic conditions. The in vitro assay provides the critical data to confirm this.

Expected Outcomes & Quantitative Data

The primary outcome is the rate of disappearance of the parent compound. A successful experiment would show rapid degradation in the complete anaerobic reaction mixture, with significantly slower or no degradation under aerobic conditions or in the control reactions (no enzyme, no NADPH).

| Condition | Cofactor (NADPH) | Enzyme (Nitroreductase) | Half-life (t½) of Parent Compound (min) |

| Anaerobic | + | + | ~15 |

| Aerobic | + | + | >240 |

| Anaerobic | - | + | No degradation |

| Anaerobic | + | - | No degradation |

| Table 1: Hypothetical results from the in vitro bioreductive activation assay, demonstrating hypoxia-selective fragmentation. |

Validation and Trustworthiness

The self-validating nature of this protocol lies in its controls:

-

The "No Enzyme" and "No NADPH" controls confirm that the fragmentation is enzymatic and dependent on the reducing cofactor, ruling out simple chemical instability.

-

The comparison between aerobic and anaerobic conditions is the crucial test of the hypoxia-targeting hypothesis. A large differential in fragmentation rate validates the selective activation mechanism.

Conclusion and Future Directions

This guide has used N'-methoxy-4-nitrobenzenecarboximidamide as a conceptual model to bridge foundational amidoxime chemistry with advanced, targeted prodrug design. By strategically modifying the amidoxime moiety to block canonical bioactivation and incorporating a bioreductive trigger, its function is transformed from a simple pro-moiety into a sophisticated, environment-sensitive chemical linker.

The principles and protocols outlined here provide a roadmap for researchers in drug development to:

-

Design and synthesize novel hypoxia-activated linkers.

-

Evaluate their activation kinetics and selectivity in vitro.

-

Apply this strategy by conjugating potent cytotoxic agents to create next-generation targeted prodrugs for cancer therapy.

Future work would involve attaching a known potent drug (e.g., a topoisomerase inhibitor or a microtubule-disrupting agent) to this linker and evaluating the resulting conjugate in hypoxic vs. normoxic cancer cell lines to confirm targeted cytotoxicity. This approach represents a promising frontier in creating safer and more effective therapies.

References

-

Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2487. Available from: [Link]

-

Korth, J., & Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. Available from: [Link]

-

Korth, J., & Clement, B. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PubMed. Available from: [Link]

-

Kotora, P., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 14(25), 2736-2766. Available from: [Link]

-

Vörös, A., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(30), 5649-5657. Available from: [Link]

-

Ovdiichuk, O. V., & Hordiyenko, O. V. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Phytochemistry, 54(2), 117-129. Available from: [Link]

-

Mizsey, P., et al. (2016). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Available from: [Link]

-

Newcomb, M., & Esker, J. L. (1991). N-Hydroxypyridine-2-thione carbamates as aminyl and aminium radical precursors. Cyclizations for synthesis of the pyrrolidine nucleus. Journal of the American Chemical Society, 113(19), 7367-7373. Available from: [Link]

-

Di Micco, S., et al. (2020). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemMedChem, 15(22), 2188-2197. Available from: [Link]

-

Al-Masum, M., & Al-Ghulikah, H. A. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5216-5223. Available from: [Link]

-

Reva, I., & Lapinski, L. (2021). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules, 26(22), 7000. Available from: [Link]

-

Chojnacka, M., & Rachon, J. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry, 81, 1869-1877. Available from: [Link]

-

Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861-864. Available from: [Link]

-

Saeed, S., et al. (2013). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Available from: [Link]

-

Pouliot, M., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. Available from: [Link]

-

Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available from: [Link]

-

da Silva, E. B., et al. (2019). Examples for prodrug-based amidoximes. ResearchGate. Available from: [Link]

-

Barton, D. H. R., et al. (1983). Photochemistry of N-Hydroxypyridine-2-thione Derivatives: Involvement of the 2-Pyridylthiyl Radical in the Radical Chain Reaction Mechanism. Journal of the American Chemical Society, 105(11), 3609-3611. Available from: [Link]

-

Clement, B., & Pfundner, M. (2016). Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters. Patsnap Eureka. Available from: [Link]

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 224. Available from: [Link]

-

Kumar, S. (2018). Nitrite Releasing Molecules: Synthesis, Mechanism and Potential Application as Prodrugs for the Improvement of Nitric Oxide Bioavailability. etd@IISc. Available from: [Link]

-

Dziuba, I., et al. (n.d.). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. arkat-usa.org. Available from: [Link]

-

Wang, M.-Z., et al. (2005). Unusual dehydroxylation of antimicrobial amidoxime prodrugs by cytochrome b5 and NADH cytochrome b5 reductase. Drug Metabolism and Disposition, 33(12), 1779-1786. Available from: [Link]

- Li, Z., et al. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.

-

Shteinberg, L. Y. (2003). New Synthesis of 4-Nintrobenzamide. Russian Journal of Organic Chemistry, 39(11), 1649-1651. Available from: [Link]

-

Anlezark, G. M., et al. (1995). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 2, (5), 1003-1009. Available from: [Link]

-

Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-6734. Available from: [Link]

-

Ajani, O. O., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances, 12(45), 29199-29219. Available from: [Link]

Sources

- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors [mdpi.com]

- 5. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: N'-Methoxy-4-nitrobenzenecarboximidamide in Peptidomimetic Inhibitor Design

Executive Summary & Strategic Rationale

N'-methoxy-4-nitrobenzenecarboximidamide (4-nitro-N-methoxybenzamidine) represents a critical building block in the design of orally bioavailable peptidomimetics, particularly those targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

While benzamidines are potent arginine mimetics (binding to the S1 pocket via Asp189 interaction), their high basicity (pKa ~11-12) prevents passive diffusion across biological membranes, resulting in poor oral bioavailability. The N-methoxyamidine moiety functions as a bioisostere and prodrug strategy:

-

pKa Modulation: The electron-withdrawing methoxy group lowers the pKa to ~6-7, rendering the molecule neutral at physiological pH and significantly enhancing membrane permeability.

-

Bioactivation: Once absorbed, the N-methoxy group is enzymatically reduced (primarily by the mitochondrial Amidoxime Reducing Component, mARC) to the active benzamidine species.

-

Synthetic Versatility: The 4-nitro group serves as a latent handle for coupling to peptidomimetic scaffolds after chemoselective reduction.

Chemical Properties & Mechanistic Logic

| Property | Value / Description | Impact on Design |

| Molecular Formula | C | Core scaffold for Arg-mimicry. |

| pKa (Amidine) | ~6.5 - 7.5 | Neutral at pH 7.4; High passive permeability. |

| LogP | ~1.1 - 1.5 | Optimized lipophilicity for oral absorption. |

| Bioactivation | Reduction to Amidine | Requires in vivo metabolic activation (mARC system). |

| S1 Pocket Binding | Weak (Prodrug form) | Must be converted to amidine for nanomolar potency. |

Mechanism of Action (Prodrug to Drug)

The N-methoxyamidine is a "masked" warhead. It does not bind effectively to the protease active site until it is reduced. This prevents off-target binding in the gut/plasma and concentrates the active inhibitor in tissues with high reductive capacity (liver/kidney).

Figure 1: Metabolic bioactivation pathway of the N-methoxyamidine prodrug moiety.

Experimental Protocols

Protocol A: Synthesis of N'-methoxy-4-nitrobenzenecarboximidamide

Rationale: Direct conversion of nitrile to N-methoxyamidine avoids the unstable imidate intermediate often used in Pinner syntheses.

Reagents:

-

4-Nitrobenzonitrile (1.0 equiv)

-

Methoxylamine hydrochloride (MeONH

·HCl) (1.5 equiv) -

Triethylamine (Et

N) (2.0 equiv) or Na -

Solvent: Ethanol (Abs.) or Methanol[1]

Step-by-Step:

-

Dissolution: Dissolve 4-nitrobenzonitrile (e.g., 10 mmol) in absolute Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Methoxylamine HCl (15 mmol) followed by dropwise addition of Et

N (20 mmol). -

Reflux: Heat the mixture to reflux (80°C) under N

atmosphere. Monitor by TLC (System: EtOAc/Hexane 1:1). The nitrile spot (high R-

Time: Typically 6–12 hours.

-

-

Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO -

Validation: Confirm structure via

H-NMR (Characteristic N-OMe singlet at

Protocol B: Chemoselective Reduction (Nitro to Aniline)

Critical Challenge: Reducing the nitro group (-NO

Recommended Method: Stannous Chloride (SnCl

Step-by-Step:

-

Setup: Dissolve N'-methoxy-4-nitrobenzenecarboximidamide (1.0 equiv) in Ethanol or EtOAc.

-

Reagent: Add SnCl

·2H -

Reaction: Heat to 70°C for 2–4 hours. Monitor by LC-MS for the shift in mass (M-30 for reduction of NO

to NH-

Target Mass: [M+H]

= [Start Mass] - 30 (approx).

-

-

Quench: Cool to RT. Pour into ice water and adjust pH to 8 with saturated NaHCO

.-

Note: A thick white precipitate of tin salts will form. Filter through Celite to remove.[1]

-

-

Isolation: Extract filtrate with EtOAc. The product, 4-amino-N'-methoxybenzenecarboximidamide , is now ready for coupling to the peptidomimetic scaffold.

Protocol C: Bioactivation Assay (In Vitro Stability)

Rationale: Verify that the N-methoxy group is stable in plasma but reduced by liver enzymes.

Materials:

-

Liver Microsomes (Human/Rat) or recombinant mARC system.

-

NADH/NADPH regenerating system.

-

Test Compound (10 µM).

Workflow:

-

Incubation: Incubate compound (10 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Add NADPH regenerating system.

-

Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

-

Analysis: Centrifuge and analyze supernatant by HPLC-MS/MS.

-

Success Criteria:

-

Plasma Stability: >90% remaining after 60 min (no spontaneous hydrolysis).

-

Microsomal Conversion: Appearance of the benzamidine peak (Loss of 30 Da: -OCH

+H).

-

Synthetic Workflow Visualization

Figure 2: Synthetic route for incorporating the N-methoxyamidine moiety into a peptidomimetic scaffold.

References

-

Clement, B., et al. (2005). "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

-

Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(43), 32475-32482. Link

-

Wunz, T. P., et al. (1987). "New orally active, potent, and selective amidine-based thrombin inhibitors." Journal of Medicinal Chemistry, 30(8), 1378-1382. Link

-

Rahmathullah, S. M., et al. (1999). "Prodrugs for Amidines: Synthesis and Anti-Pneumocystis carinii Activity of Carbamates of 2,5-Bis(4-amidinophenyl)furan." Journal of Medicinal Chemistry, 42(19), 3994–4000. Link

-

PubChem Compound Summary. "N'-hydroxy-4-methoxybenzenecarboximidamide." Link

Sources

Application Note: Functionalization Strategies for N'-Methoxy-4-nitrobenzenecarboximidamide

Executive Summary

-Methoxy-4-nitrobenzenecarboximidamide (Structure 1 ) represents a versatile "push-pull" scaffold in medicinal chemistry. It features an electron-withdrawing nitro group (This guide details three critical functionalization pathways:

-

-Acylation: For generating prodrug-like

-

Carbamoylation: Synthesis of urea-linked derivatives using isocyanates.

-

Chemoselective Reduction: Reducing the nitro group while preserving the labile

bond.

Strategic Analysis of the Scaffold

The substrate contains three reactive centers with distinct electronic requirements. Successful functionalization requires selecting reagents that respect the hierarchy of reactivity.

| Functional Group | Reactivity Profile | Strategic Implication |

| Exocyclic Amine ( | Moderate Nucleophile | Primary site for reaction with acyl chlorides, anhydrides, and isocyanates. |

| Alkoxyimino ( | Weak Base / Electrophile | The methoxy group blocks tautomerization to the iminol form, stabilizing the molecule against hydrolysis. It is susceptible to cleavage under strong hydrogenation conditions. |

| Nitro Group ( | Electrophile / Reducible | Strongly deactivates the phenyl ring. Requires specific reducing agents to avoid cleaving the |

Visualizing the Reaction Landscape

The following diagram outlines the divergent pathways available for this substrate.

Figure 1: Divergent functionalization pathways. Note the critical distinction between chemoselective reduction (Red) and catalytic hydrogenation (Dotted).

Reagent Protocols & Methodologies

Protocol A: N-Acylation with Acid Chlorides

Objective: Synthesis of